molecular formula C11H8O4 B079610 Methylnaphthazarin CAS No. 14554-09-7

Methylnaphthazarin

Cat. No. B079610
CAS RN: 14554-09-7
M. Wt: 204.18 g/mol
InChI Key: YKPXIWHBRBFRQM-UHFFFAOYSA-N
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Description

Methylnaphthazarin, also known as MNZ, is a synthetic organic compound that belongs to the class of naphthoquinones. It is a yellowish-red powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. Methylnaphthazarin has gained increasing attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of Methylnaphthazarin is not fully understood. However, it is known that Methylnaphthazarin can undergo redox reactions, which involve the transfer of electrons between molecules. This property makes Methylnaphthazarin a potent antioxidant and a potential inhibitor of oxidative stress. In addition, Methylnaphthazarin has been shown to interact with DNA and RNA, suggesting that it may have a direct effect on gene expression.

Biochemical And Physiological Effects

Methylnaphthazarin has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methylnaphthazarin can inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Methylnaphthazarin has also been shown to induce the production of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that Methylnaphthazarin can reduce inflammation and protect against oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

Methylnaphthazarin has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized with high yields. Methylnaphthazarin is also soluble in organic solvents, making it easy to handle and manipulate in the lab. However, Methylnaphthazarin has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Methylnaphthazarin is also sensitive to light and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for the study of Methylnaphthazarin. One area of research is the development of Methylnaphthazarin-based drugs for the treatment of cancer and other diseases. Another area of research is the use of Methylnaphthazarin as a probe for studying redox reactions in biological systems. Additionally, Methylnaphthazarin could be used as a fluorescent dye for imaging biological samples. Finally, the incorporation of Methylnaphthazarin into organic electronic devices could lead to the development of more efficient and sustainable technologies.
Conclusion:
In conclusion, Methylnaphthazarin is a synthetic organic compound that has gained increasing attention in scientific research due to its potential applications in medicine, biochemistry, and materials science. It can be synthesized through a multi-step process and has been shown to have anti-inflammatory and anti-cancer properties. Methylnaphthazarin has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of Methylnaphthazarin, including the development of Methylnaphthazarin-based drugs and the incorporation of Methylnaphthazarin into organic electronic devices.

Scientific Research Applications

Methylnaphthazarin has been widely studied for its potential applications in various fields. In medicine, Methylnaphthazarin has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In biochemistry, Methylnaphthazarin has been used as a probe to study the redox properties of proteins and enzymes. It has also been used as a fluorescent dye for imaging biological samples. In materials science, Methylnaphthazarin has been incorporated into organic electronic devices such as solar cells and light-emitting diodes.

properties

CAS RN

14554-09-7

Product Name

Methylnaphthazarin

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

5,8-dihydroxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O4/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h2-4,12-13H,1H3

InChI Key

YKPXIWHBRBFRQM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Other CAS RN

14554-09-7

synonyms

5,8-dihydroxy-2-methyl-1,4-naphthoquinone
methylnaphthazarin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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